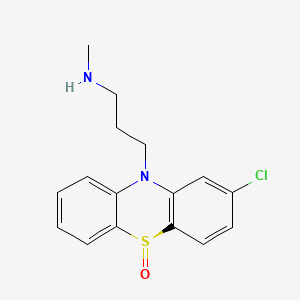

O-Ethyl Adefovir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

O-Ethyl Adefovir is a derivative of Adefovir . Adefovir is an antiviral medication used to treat chronic hepatitis B virus (HBV) infection in patients who are at least 12 years of age . It is not a cure for the hepatitis B virus, but it may lower the amount of virus in your body. It may also lower the ability of the virus to multiply in your body .

Synthesis Analysis

An improved synthesis of the antiviral drug Adefovir has been presented. The synthesis process faced challenges such as capricious yields and a reliance on problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . An iodide reagent was identified which affords higher yields than previous approaches and allows for reactions to be conducted up to 10 g in scale under milder conditions .Molecular Structure Analysis

The correlation between the structure and the dynamics of Adefovir dipivoxil is determined by measuring the principal components of chemical shift anisotropy (CSA) tensor, site-specific spin−lattice relaxation time, and molecular correlation time at crystallographically different carbon nuclei sites . The CSA parameters, spin−lattice relaxation time, and molecular correlation time of the phosphorous nucleus of the organophosphate group of the Adefovir dipivoxil molecule are also determined .Chemical Reactions Analysis

The synthesis of Adefovir involves problematic reagents and solvents, such as magnesium tert-butoxide and DMF, to achieve high conversions to the target . The use of a novel tetrabutylammonium salt of adenine facilitates alkylations in solvents other than DMF .Physical And Chemical Properties Analysis

The molecular formula of Adefovir is C8H12N5O4P and its molecular weight is 273.19 . The prodrug Adefovir dipivoxil is lipid-soluble and potent to diffuse across the cell membrane .Applications De Recherche Scientifique

Antiviral Drug Synthesis

“O-Ethyl Adefovir” is related to “Adefovir”, an antiviral drug . The synthesis of Adefovir has been improved to achieve higher yields and to avoid problematic reagents and solvents . This improved synthesis has been applied to the creation of several new Adefovir analogues, highlighting the versatility of this approach .

Treatment of Hepatitis B Virus (HBV) Infections

Adefovir is used clinically for the treatment of infections caused by the Hepatitis B Virus (HBV) . It inhibits viral replication by terminating DNA synthesis .

Treatment of Herpes Simplex Virus (HSV) Infections

In addition to HBV, Adefovir also has inhibitory activity against the Herpes Simplex Virus (HSV) .

Research Benchmark for Antiretroviral Drugs

Adefovir is often used as a benchmark against which the relative activity of other antiretroviral drugs is measured . This makes it a valuable tool in antiretroviral drug research .

Development of New Prodrugs

The development of new prodrugs of current antiretrovirals, including Adefovir, remains an important field of study . These prodrugs can potentially offer improved efficacy and reduced toxicity .

Pharmacokinetic Studies

Adefovir has been used as a probe drug in transporter cocktail phenotyping studies to assess renal organic anion transporter 1 (OAT1), with renal clearance (CL R) as the primary parameter describing renal elimination . This helps in understanding the pharmacokinetics of drugs and their potential interactions .

Mécanisme D'action

Target of Action

O-Ethyl Adefovir, like its parent compound Adefovir , primarily targets the DNA polymerase/reverse transcriptase of the Hepatitis B Virus (HBV-D) . This enzyme plays a crucial role in the replication of the virus within the host cell .

Mode of Action

O-Ethyl Adefovir is an acyclic nucleotide reverse transcriptase inhibitor . It interferes with the HBV viral RNA-dependent DNA polymerase, resulting in the inhibition of viral replication . This interaction disrupts the viral life cycle and prevents the virus from proliferating within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the action of the hbv dna polymerase . This disruption in the viral life cycle prevents the virus from proliferating and infecting new cells.

Pharmacokinetics

It is known that adefovir, the parent compound, is rapidly converted to its active form in the intestine . The systemic exposure of Adefovir was observed to be approximately 20% higher when combined with other cocktail components . A one-compartment model with first-order absorption and a combination of nonlinear renal and linear nonrenal elimination best described the data . The population estimate for the Michaelis-Menten constant (Km) of the nonlinear renal elimination was 170 nmol/L .

Result of Action

The primary result of O-Ethyl Adefovir’s action is the inhibition of HBV replication. By targeting and inhibiting the HBV DNA polymerase, O-Ethyl Adefovir prevents the virus from replicating and spreading to new cells . This can lead to a decrease in the viral load within the host, potentially alleviating symptoms and slowing the progression of the disease.

Action Environment

The action of O-Ethyl Adefovir, like many other drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and individual genetic factors. For instance, it was observed that the co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil . .

Safety and Hazards

Orientations Futures

Propriétés

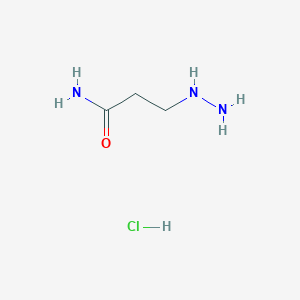

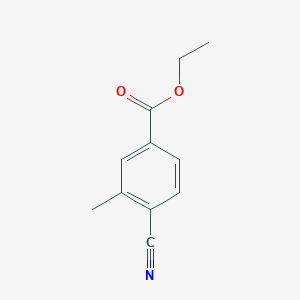

| { "Design of the Synthesis Pathway": "The synthesis of O-Ethyl Adefovir can be achieved through a multistep process involving various chemical reactions. The key steps include the synthesis of the starting material, followed by esterification and finally phosphorylation to obtain the desired product.", "Starting Materials": [ "Adenine", "Ethanol", "Pentanoic acid", "Thionyl chloride", "Triethylamine", "Sodium hydride", "Diethyl chlorophosphate", "Hydrogen peroxide", "Sodium hydroxide" ], "Reaction": [ "Adenine is reacted with ethanol and pentanoic acid in the presence of thionyl chloride and triethylamine to form O-Ethyl adenine pentanoate.", "O-Ethyl adenine pentanoate is then reacted with sodium hydride and diethyl chlorophosphate to form O-Ethyl adenine phosphonate.", "Finally, O-Ethyl adenine phosphonate is reacted with hydrogen peroxide and sodium hydroxide to form O-Ethyl Adefovir." ] } | |

Numéro CAS |

116384-54-4 |

Formule moléculaire |

C₁₀H₁₆N₅O₄P |

Poids moléculaire |

301.24 |

Synonymes |

Ethyl Hydrogen ((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)phosphonate; P-[[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]-phosphonic Acid Monoethyl Ester; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.